1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-acetamidophenyl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core with two distinct substituents:
- Position 1: A carbamoylmethyl group linked to a 2,4-dimethoxyphenyl moiety.
- Position N: A 3-acetamidophenyl group, which introduces hydrogen-bonding capabilities via the acetamide moiety, a critical feature for interactions with biological targets.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5/c1-16(29)25-18-5-4-6-19(13-18)26-24(31)17-9-11-28(12-10-17)15-23(30)27-21-8-7-20(32-2)14-22(21)33-3/h4-8,13-14,17H,9-12,15H2,1-3H3,(H,25,29)(H,26,31)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNIUXNHARVJPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-acetamidophenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dimethoxyphenyl isocyanate with a piperidine derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-acetamidophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthetic Routes
The synthesis of 1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-acetamidophenyl)piperidine-4-carboxamide typically involves several steps:
- Formation of Intermediates : The process often begins with the reaction of 2,4-dimethoxyphenyl isocyanate with a piperidine derivative.
- Reagents and Conditions : Common reagents include solvents like dichloromethane or ethanol under controlled temperature conditions to optimize yield.
- Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels.
Industrial Production
In industrial settings, automated reactors and continuous flow systems are utilized to enhance efficiency and scalability. This approach allows for the production of large quantities while maintaining consistent quality.
Pharmacological Properties
This compound has been studied for its potential pharmacological properties, including:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism of action may involve modulation of specific molecular targets implicated in cancer progression.
- Antimicrobial Effects : Research has shown that similar piperidine derivatives demonstrate significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Study 1: Anticancer Research
In a study focused on new anticancer agents, derivatives similar to this compound were synthesized and evaluated for their cytotoxicity against human cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells, suggesting their potential as effective anticancer agents.
Case Study 2: Antimicrobial Activity
A comparative analysis was conducted on the antimicrobial properties of various piperidine derivatives. The study highlighted that compounds with structural similarities to this compound exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) measured against common pathogens.
Mechanism of Action
The mechanism of action of 1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-acetamidophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Diversity: The target compound uniquely combines 2,4-dimethoxyphenyl and 3-acetamidophenyl groups, balancing electron donation (methoxy) and hydrogen-bonding (acetamide). In contrast, analogs like utilize oxazole rings for rigidity or naphthalenyl groups for hydrophobicity. A939572 employs a piperidine-1-carboxamide scaffold with a chlorophenoxy group, highlighting how positional isomerism (1- vs. 4-carboxamide) alters pharmacophore orientation.
Synthetic Efficiency :
- Yields for analogs in range from 51–59%, with HPLC purity >94%, suggesting feasible scalability. The target compound’s synthesis would require optimization to match these benchmarks.
Biological Relevance :
- Compounds with naphthalenyl or fluorobenzyl groups (e.g., ) demonstrate antiviral activity, implying that the target’s 3-acetamidophenyl group could similarly engage viral proteases or entry receptors.
- The oxazole-containing analogs in target hepatitis C virus (HCV) entry, suggesting that the target’s dimethoxyphenyl group may also modulate viral entry mechanisms.
Physicochemical Properties :
- The target compound’s molecular weight (estimated ~480–500 g/mol) is higher than A939572 (387.86 g/mol) , which may affect bioavailability. However, its acetamide and methoxy groups could improve aqueous solubility relative to naphthalenyl-containing analogs.
Biological Activity
The compound 1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-acetamidophenyl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound belongs to a class of piperidine derivatives, characterized by its complex structure which includes multiple functional groups that may contribute to its biological activity. The molecular formula is:
- C : 20
- H : 24
- N : 2
- O : 3
Research indicates that this compound may exhibit various biological activities, particularly in the context of cancer treatment and neurological disorders. Its ability to interact with specific receptors and enzymes suggests potential therapeutic applications.
- Anticancer Activity : Preliminary studies have shown that derivatives of similar compounds can inhibit cell proliferation in cancer cell lines, such as HepG2 (human liver cancer). For instance, compounds structurally related to our target have demonstrated IC50 values around 11.3 μM, indicating significant cytotoxic effects .
- Neuroprotective Effects : Some studies suggest that piperidine derivatives can modulate neurotransmitter systems, potentially offering neuroprotective benefits in conditions like Alzheimer's disease.
Case Studies
- Study on HepG2 Cells : A study evaluated the anticancer potential of related piperidine compounds. The results indicated that compounds with similar structural motifs induced apoptosis in HepG2 cells, supporting their role as potential anticancer agents .
- Neuropharmacological Evaluation : Another investigation focused on the neuropharmacological effects of piperidine derivatives, revealing promising results in animal models for cognitive enhancement and neuroprotection.
Table 1: Biological Activities of Related Piperidine Derivatives
Q & A
Q. Spectroscopic Analysis :
- NMR : - and -NMR are critical for confirming the connectivity of the piperidine ring, carboxamide bonds, and substituents. Aromatic protons from the 2,4-dimethoxyphenyl group typically show distinct splitting patterns in the δ 6.5–7.5 ppm range .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, particularly for detecting isotopic patterns from chlorine or fluorine substituents in related analogs .
Crystallography :
Single-crystal X-ray diffraction (as in ) provides bond lengths and angles for the piperidine ring and carboxamide groups. For example, the C=O bond in the carboxamide moiety is typically ~1.23 Å, and the piperidine ring adopts a chair conformation. Challenges include obtaining diffraction-quality crystals due to the compound’s flexibility .
Advanced: How can researchers assess sigma receptor binding affinity, and what methodological considerations are critical?
Q. Experimental Design :
- Radioligand Binding Assays : and highlight the use of -labeled ligands (e.g., -pentazocine for σ1 receptors) in competitive binding studies. Membrane preparations from transfected cell lines (e.g., CHO-K1) are incubated with the compound, and displacement curves are analyzed to calculate IC values .
- Key Controls : Include nonspecific binding controls (e.g., haloperidol for σ1) and validate receptor subtype selectivity using σ2-specific ligands like -DTG in the presence of σ1 blockers .
Data Interpretation :
Lipid solubility can influence false positives; use detergent-free buffers to avoid artifacts. Affinity discrepancies between assays may arise from differences in membrane protein content or assay temperature (25°C vs. 37°C) .
Advanced: What computational approaches predict interactions with targets like SARS-CoV-2 papain-like protease?
Molecular Docking :
demonstrates in-silico docking (e.g., AutoDock Vina) using crystal structures of the protease (PDB: 6W9C). The piperidine-carboxamide scaffold’s flexibility requires ensemble docking to account for conformational changes .
MD Simulations :
Molecular dynamics (GROMACS/AMBER) over 100+ ns can assess binding stability. Key interactions include hydrogen bonds between the carboxamide carbonyl and catalytic cysteine (C111) or the 3-acetamidophenyl group and hydrophobic pockets .
Limitations :
Solvation effects (implicit vs. explicit water models) and force field accuracy (e.g., GAFF vs. CHARMM) must be validated against experimental binding data .
Advanced: How can SAR studies optimize pharmacokinetic properties?
Q. Strategies :
- Lipophilicity Modulation : shows that introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring enhances metabolic stability. LogP values can be tuned via substituents on the 2,4-dimethoxyphenyl group .
- Bioisosteric Replacement : Replace the acetamidophenyl group with pyridine or sulfonamide analogs (as in ) to improve solubility without compromising affinity .
Q. In Vitro ADMET :
- Caco-2 Permeability : Assess passive diffusion and efflux ratios (P-gp liability).
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life. Piperidine N-methylation () can reduce CYP450-mediated oxidation .
Advanced: How to address discrepancies in biological activity data across assays?
Q. Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
